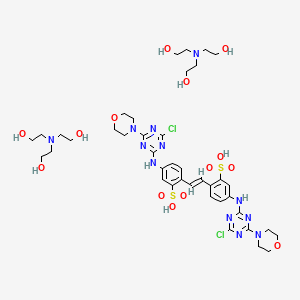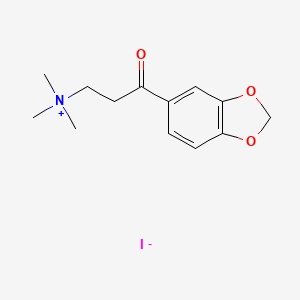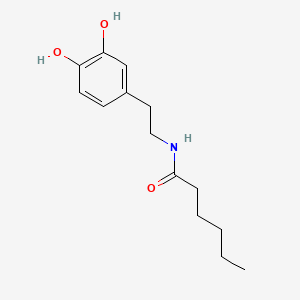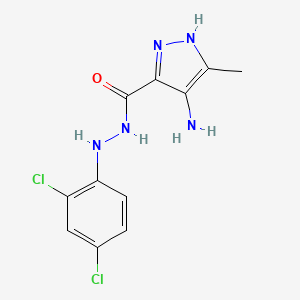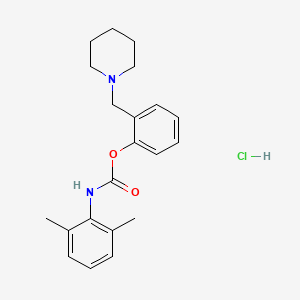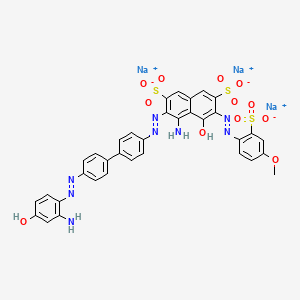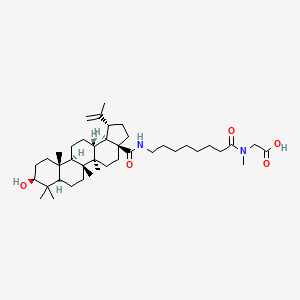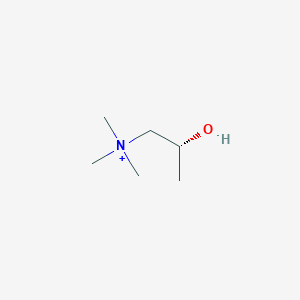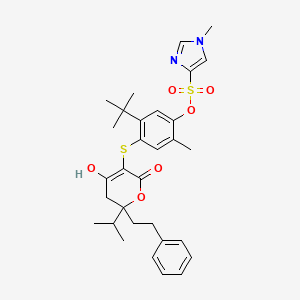
Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with α-bromoacetophenone derivatives can yield the imidazo[1,2-a]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Applications De Recherche Scientifique
Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-tuberculosis and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular pathways, leading to therapeutic effects such as the inhibition of bacterial growth or cancer cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyridine-3-acetic acids: Studied for their anti-inflammatory properties.
Uniqueness
Imidazo(1,2-a)pyridine-3-acetamide, 6-methyl-2-(5-methyl-2-furanyl)- stands out due to its unique combination of functional groups, which confer specific biological activities and make it a versatile scaffold for drug development .
Propriétés
Numéro CAS |
88570-83-6 |
|---|---|
Formule moléculaire |
C15H15N3O2 |
Poids moléculaire |
269.30 g/mol |
Nom IUPAC |
2-[6-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-9-3-6-14-17-15(12-5-4-10(2)20-12)11(7-13(16)19)18(14)8-9/h3-6,8H,7H2,1-2H3,(H2,16,19) |
Clé InChI |
ZCJFCMRGKYDABZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C2CC(=O)N)C3=CC=C(O3)C)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


